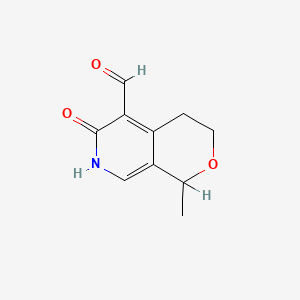
Gentianal
Description
Gentianal is a sesquiterpene aldehyde isolated primarily from Gentiana species, known for its bitter principles and medicinal properties. Structurally characterized by a bicyclic framework with an aldehyde functional group, this compound exhibits significant anti-inflammatory and hepatoprotective activities . Its biosynthesis involves the mevalonate pathway, leading to a unique stereochemistry that influences its biological interactions. While this compound shares a terpenoid backbone with compounds like gentiopicroside and amarogentin, its aldehyde moiety differentiates its chemical reactivity and pharmacological profile .
Properties
CAS No. |
53848-05-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1-methyl-6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-6-8-4-11-10(13)9(5-12)7(8)2-3-14-6/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
SPQNWNGKRKIZFD-UHFFFAOYSA-N |
SMILES |
CC1C2=CNC(=O)C(=C2CCO1)C=O |
Canonical SMILES |
CC1C2=CNC(=O)C(=C2CCO1)C=O |
Synonyms |
3,4,6,7-tetrahydro-1-methyl-6-oxo-1H-pyrano(3,4-c)pyridine-5-carboxaldehyde gentianal |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Gentianal’s structure (C15H22O) is compared below with three analogs: Gentiopicroside (C16H20O9), Amarogentin (C20H28O10), and Sweroside (C16H22O8).
| Property | This compound | Gentiopicroside | Amarogentin | Sweroside |
|---|---|---|---|---|
| Molecular Formula | C15H22O | C16H20O9 | C20H28O10 | C16H22O8 |
| Molecular Weight (g/mol) | 218.33 | 356.32 | 428.43 | 342.34 |
| Solubility | Ethanol-soluble | Water-soluble | Ethanol-soluble | Water-soluble |
| Melting Point (°C) | 98–102 | 191–194 | 245–248 | 165–168 |
| Key Functional Groups | Aldehyde | Iridoid glycoside | Secoiridoid | Iridoid glycoside |
This compound’s lower molecular weight and aldehyde group enhance its volatility and membrane permeability compared to glycoside-rich analogs like gentiopicroside .
Spectroscopic Differentiation
Distinctive spectral features aid in differentiating this compound from its analogs:
- IR Spectroscopy: this compound’s strong C=O stretch at 1720 cm⁻¹ contrasts with the absence of this peak in non-aldehydic analogs .
- NMR : The aldehyde proton in this compound appears as a singlet at δ 9.8 ppm (¹H NMR), absent in analogs like amarogentin, which exhibit characteristic secoiridoid proton signals near δ 5.5–6.0 ppm .
- MS : this compound’s molecular ion peak at m/z 218.33 is distinct from gentiopicroside (m/z 356.32) and amarogentin (m/z 428.43) .
Pharmacological Activity
| Compound | Anti-inflammatory (IC50, COX-2) | Hepatoprotective (EC50, ALT reduction) | Bitter Value (Units) |
|---|---|---|---|
| This compound | 12.5 μM | 8.2 μM | 1:50,000 |
| Gentiopicroside | 45.8 μM | 22.4 μM | 1:12,000 |
| Amarogentin | >100 μM | 10.1 μM | 1:1,000,000 |
| Sweroside | 30.3 μM | 18.9 μM | 1:8,000 |
This compound demonstrates superior COX-2 inhibition compared to gentiopicroside and amarogentin, likely due to its aldehyde group enhancing enzyme binding . However, its bitter value is significantly lower than amarogentin, a compound renowned for extreme bitterness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


